
1-(But-2-en-1-yl)cyclohexane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(But-2-en-1-yl)cyclohexane-1-carbaldehyde is an organic compound characterized by a cyclohexane ring substituted with a but-2-en-1-yl group and an aldehyde functional group. This compound falls under the category of unsaturated aldehydes, which are known for their reactivity and versatility in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(But-2-en-1-yl)cyclohexane-1-carbaldehyde can be synthesized through various methods. One common approach involves the reaction of cyclohexanone with but-2-en-1-yl magnesium bromide (Grignard reagent) followed by oxidation. The reaction conditions typically include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: Room temperature to reflux
Oxidizing Agent: Pyridinium chlorochromate (PCC) or Jones reagent
Industrial Production Methods: Industrial production of this compound may involve catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum on carbon can be used to facilitate the addition of the but-2-en-1-yl group to the cyclohexane ring, followed by controlled oxidation to introduce the aldehyde group.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(But-2-en-1-yl)cyclohexane-1-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: Converts the aldehyde group to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduces the aldehyde group to a primary alcohol using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The but-2-en-1-yl group can undergo electrophilic addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid
Reduction: NaBH4 in methanol, LiAlH4 in dry ether
Substitution: Halogens (Cl2, Br2) in the presence of light or heat
Major Products:
Oxidation: 1-(But-2-en-1-yl)cyclohexane-1-carboxylic acid
Reduction: 1-(But-2-en-1-yl)cyclohexane-1-methanol
Substitution: 1-(But-2-en-1-yl)cyclohexane-1-halide
Applications De Recherche Scientifique
1-(But-2-en-1-yl)cyclohexane-1-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of fragrances, flavors, and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(But-2-en-1-yl)cyclohexane-1-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the unsaturated but-2-en-1-yl group can participate in conjugation reactions, affecting cellular pathways and signaling mechanisms.
Comparaison Avec Des Composés Similaires
Cyclohexane-1-carbaldehyde: Lacks the but-2-en-1-yl group, making it less reactive in certain chemical reactions.
1-(But-2-en-1-yl)cyclohexane: Lacks the aldehyde group, limiting its applications in oxidation and reduction reactions.
Uniqueness: 1-(But-2-en-1-yl)cyclohexane-1-carbaldehyde is unique due to the presence of both the unsaturated but-2-en-1-yl group and the reactive aldehyde group. This combination allows for a wide range of chemical transformations and applications in various fields.
Propriétés
Formule moléculaire |
C11H18O |
|---|---|
Poids moléculaire |
166.26 g/mol |
Nom IUPAC |
1-[(E)-but-2-enyl]cyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C11H18O/c1-2-3-7-11(10-12)8-5-4-6-9-11/h2-3,10H,4-9H2,1H3/b3-2+ |
Clé InChI |
FLMHFVQQMIJLRX-NSCUHMNNSA-N |
SMILES isomérique |
C/C=C/CC1(CCCCC1)C=O |
SMILES canonique |
CC=CCC1(CCCCC1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-Hydroxy-3-(methylamino)propyl]acetamide](/img/structure/B13237170.png)
![Benzyl[(4-bromothiophen-3-yl)methyl]amine](/img/structure/B13237175.png)
![{5-[(Pentylamino)methyl]furan-2-yl}methanol](/img/structure/B13237176.png)
![8-(Bromomethyl)-7-oxa-1-azaspiro[4.4]nonane](/img/structure/B13237179.png)
amino}acetamide](/img/structure/B13237182.png)

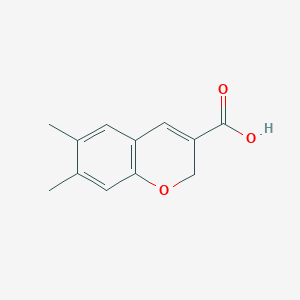
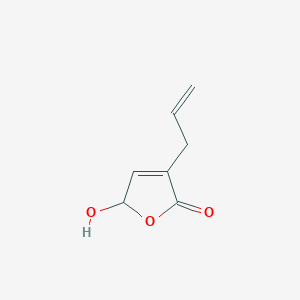
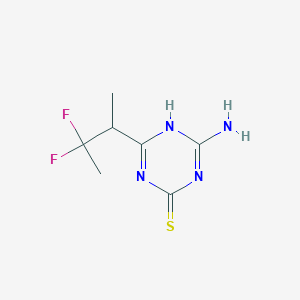

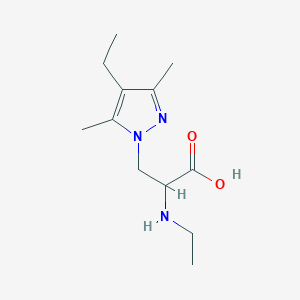
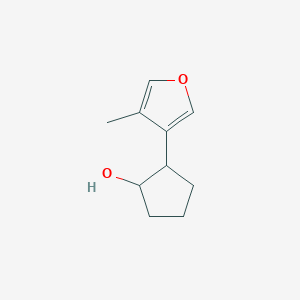
![N-tert-Butyl-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13237223.png)

